molecular formula C16H14N2O4S B11680770 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11680770
M. Wt: 330.4 g/mol
InChI Key: JCLDSKJWYOMLMO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a chemical compound based on the thiazolidin-4-one heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This particular derivative is of significant interest for research into new antimicrobial and antibiofilm agents. The thiazolidin-4-one core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of bioactivities, including antibacterial, antifungal, antitubercular, and anticancer effects . The resistance of bacterial biofilms to antibiotics is a serious medical challenge, accounting for approximately 80% of all infections, and thiazolidin-4-ones have emerged as a promising scaffold for developing structures that inhibit biofilm formation . The molecular structure of this compound incorporates two key substituents: a 4-methoxyphenyl group at the N-3 position and a 4-nitrophenyl group at the C-2 position. Research on analogous thiazolidin-4-one compounds indicates that the presence of such aryl substituents can significantly influence biological activity. Specifically, electron-withdrawing groups like the nitro moiety on the phenyl ring at the C-2 position have been associated with enhanced antimicrobial properties in related molecular hybrids . This compound is intended for research applications only, specifically for in vitro biological screening, mechanism of action studies, and structure-activity relationship (SAR) investigations to further explore the therapeutic potential of the thiazolidin-4-one class.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O4S/c1-22-14-8-6-12(7-9-14)17-15(19)10-23-16(17)11-2-4-13(5-3-11)18(20)21/h2-9,16H,10H2,1H3

InChI Key

JCLDSKJWYOMLMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The one-pot synthesis employs 4-nitrobenzaldehyde, 4-methoxyaniline, and thioglycolic acid in aqueous medium catalyzed by OImDSA at room temperature. The mechanism proceeds via:

  • Schiff base formation : Condensation of 4-nitrobenzaldehyde and 4-methoxyaniline generates an imine intermediate.

  • Nucleophilic attack : Thioglycolic acid attacks the imine carbon, forming a thioamide intermediate.

  • Cyclization : Intramolecular dehydration yields the thiazolidin-4-one ring.

Key Parameters:

  • Catalyst loading : 0.1 g OImDSA per 1 mmol aldehyde.

  • Solvent : Water (10 mL).

  • Yield : 92% after 1 hour.

Advantages and Limitations

  • Advantages : Green chemistry principles (aqueous solvent, recyclable catalyst), high yield, and short reaction time.

  • Limitations : Requires precise control of pH to prevent hydrolysis of the thiazolidinone ring.

Barium Sulfate (BaSO₄)-Catalyzed Cyclocondensation

Reaction Setup

BaSO₄ nanoparticles (5 mol%) facilitate the reaction between 4-nitrobenzaldehyde, 4-methoxyaniline, and thioglycolic acid under solvent-free conditions.

Optimization Data:

ParameterOptimal Value
Temperature80°C
Catalyst Loading5 mol%
Reaction Time2 hours
Yield88%

Mechanistic Insights

BaSO₄ activates the aldehyde via Lewis acid interactions, accelerating Schiff base formation. The thioglycolic acid’s thiol group subsequently initiates cyclization.

Acid-Catalyzed Synthesis in Ethanolic HCl

Protocol

A traditional approach refluxes reactants in ethanol with catalytic HCl (0.5 mL). The acidic medium protonates the aldehyde, enhancing electrophilicity for imine formation.

Yield Comparison:

SolventTemperatureTimeYield
EthanolReflux4 h78%
MethanolReflux5 h72%

Side Reactions

  • Oxidation : Prolonged heating may oxidize the thiazolidinone ring to sulfoxides.

  • Esterification : Thioglycolic acid can esterify with ethanol, reducing efficiency.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (150 W) reduces reaction time to 15 minutes by enhancing molecular collisions. The method uses silica gel as a solid support.

Performance Metrics:

  • Power : 150 W

  • Temperature : 100°C

  • Yield : 85%

Energy Efficiency

Microwave synthesis reduces energy consumption by 60% compared to conventional heating.

Two-Step Synthesis via Intermediate Isolation

Stepwise Procedure

  • Schiff base synthesis : 4-Nitrobenzaldehyde and 4-methoxyaniline react in dichloromethane (25°C, 2 h).

  • Cyclization : The isolated Schiff base reacts with thioglycolic acid in toluene (reflux, 3 h).

Yield Enhancement:

  • Step 1 : 95% (Schiff base).

  • Step 2 : 81% (thiazolidinone).

Purity Analysis

  • HPLC : >98% purity after column chromatography (ethyl acetate/hexane, 1:3).

  • Melting Point : 162–164°C.

Comparative Analysis of Methods

MethodCatalystTimeYieldGreen Metrics
OImDSA (Water)OImDSA1 h92%High
BaSO₄ NanoparticlesBaSO₄2 h88%Moderate
Ethanolic HClHCl4 h78%Low
MicrowaveSilica gel0.25 h85%High
Two-StepNone5 h81%Low

Troubleshooting and Yield Optimization

Common Issues

  • Low Yields : Often due to moisture-sensitive intermediates. Use anhydrous solvents and molecular sieves.

  • Byproduct Formation : Add 2% triethylamine to suppress oxidation side reactions.

Scalability Challenges

  • Catalyst Recovery : OImDSA and BaSO₄ can be reused 3–5 times with <10% yield drop.

  • Microwave Limitations : Batch size constraints necessitate flow reactor adaptation for industrial scale .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy (-OCH₃) group. Reported modifications include:

  • Nitration : Introduces additional nitro groups under mixed acid conditions .

  • Halogenation : Bromination or chlorination at the activated aromatic ring .

Nucleophilic Reactions

The thiazolidin-4-one ring undergoes nucleophilic attacks at the carbonyl (C=O) or sulfur atom:

  • Hydrolysis : Ring-opening under strong acidic/basic conditions to yield thiol and amide derivatives .

  • Reduction : Catalytic hydrogenation reduces the nitro (-NO₂) group to amine (-NH₂), altering electronic properties.

Nitro Group Reactivity

The 4-nitrophenyl moiety participates in:

  • Reduction : Converted to 4-aminophenyl using Sn/HCl or Pd/C/H₂, enabling further coupling reactions .

  • Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., hydroxide) under high temperatures.

Methoxy Group Reactivity

  • Demethylation : Treated with HBr/acetic acid to yield phenolic derivatives .

  • Oxidation : Forms quinone structures under oxidative conditions (e.g., KMnO₄) .

Condensation and Cycloaddition Reactions

The compound serves as a precursor for heterocyclic expansions:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form fused pyran or pyridine derivatives .

  • 1,3-Dipolar Cycloaddition : With azides or nitrile oxides to generate triazole or isoxazoline hybrids .

Spectroscopic Characterization Data

Key spectral features confirm reaction outcomes:

Reaction Product IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Parent Compound1731 (C=O), 3126 (Ar-H)7.13–7.29 (m, Ar-H), 3.76 (s, -OCH₃)
Reduced (-NO₂ to -NH₂)3350 (N-H), 1620 (C=O)6.90 (s, NH₂), 7.15–7.38 (m, Ar-H)
Demethylated (-OCH₃ to -OH)3241 (O-H), 1672 (C=O)6.67 (d, J = 4.5 Hz, -OH), 3.80 (s, -OH)

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .

  • Thermal Stability : Decomposes above 240°C, confirmed by TGA-DSC analysis.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinone derivatives, including 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, studies have demonstrated its efficacy in inhibiting biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial properties .
  • Anticancer Properties : The compound is being investigated for its anticancer effects. Structural modifications within the thiazolidinone framework have led to enhanced cytotoxicity against different cancer cell lines. Notably, some derivatives have exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Antifungal and Antitubercular Activities : The thiazolidine scaffold is recognized for antifungal and antitubercular properties, with several derivatives showing promising results against Mycobacterium tuberculosis .

Case Studies

Several studies have explored the applications of this compound in detail:

  • Antibiofilm Studies : A study focusing on the antibiofilm activity of thiazolidinone derivatives found that certain analogs of this compound significantly reduced biofilm formation by over 50% at specific concentrations .
  • Cytotoxicity Assessments : Another research effort evaluated the cytotoxic effects of various thiazolidinones on human cancer cell lines. The results indicated that modifications to the thiazolidinone structure could enhance anticancer activity, with some compounds achieving IC50 values lower than those of established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiazolidinone ring may interact with specific proteins or enzymes .

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Compound Name Substituents (Position 2/3) Key Structural Features Biological Activity Reference ID
Target Compound 4-nitrophenyl / 4-methoxyphenyl Electron-withdrawing (NO₂) and electron-donating (OCH₃) groups; planar thiazolidinone Not explicitly reported Inferred
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-methoxyphenyl / 5-(4-fluorophenyl)-thiadiazole Thiadiazole ring fused to thiazolidinone; twist conformation (dihedral angle: 15.5°) Fungicidal, herbicidal
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-methylphenyl / thioxo Thioxo group at position 2; methyl group enhances hydrophobicity Comparative bioactivity studies
(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one 4-nitrophenyl-imino / 4-chlorophenyl Imino group at position 2; chloro substituent introduces steric and electronic effects Not reported
3-(Tetrazolo[1,5-a]quinolin-4-yl)-1,3-thiazolidin-4-one derivatives Tetrazoloquinoline / varied aryl Bulky tetrazoloquinoline moiety; nitro substituents at ortho/meta/para positions Antimicrobial
Key Observations:
  • In contrast, derivatives like (2Z)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one rely on imino and chloro groups for electronic modulation .
  • Ring Systems: Compounds with fused heterocycles (e.g., thiadiazole in or tetrazoloquinoline in ) exhibit altered planarity and steric profiles, affecting binding to biological targets.
  • Conformation: The twist conformation observed in thiadiazole-containing derivatives (dihedral angle: 15.5°) may reduce π-π stacking efficiency compared to planar thiazolidinones .
Key Insights:
  • Antimicrobial Activity: Derivatives with bulky substituents (e.g., tetrazoloquinoline in ) show enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration.
  • Fungicidal Activity: Thiadiazole-thiazolidinone hybrids exhibit moderate fungicidal activity, attributed to the thiadiazole ring’s ability to disrupt fungal enzyme systems .
  • Role of Nitro Groups : Para-nitro substituents (as in the target compound) are associated with stronger electron-withdrawing effects, which may enhance reactivity in redox-mediated biological processes compared to ortho/meta-nitro analogues .

Biological Activity

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted significant attention due to its potential biological activities. This compound features a thiazolidine ring fused with aromatic moieties, specifically methoxy and nitro groups, which may enhance its pharmacological profile. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O4S, with a molecular weight of 330.4 g/mol. The presence of the methoxy and nitro groups on the phenyl rings contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit a broad spectrum of antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates significant antimicrobial activity with an MIC ranging from 6.25 to 12.5 µM against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Biofilm Inhibition : The compound has been tested for its ability to inhibit biofilm formation in bacteria. It exhibited over 50% reduction in biofilm formation at concentrations equal to its MIC .
Bacterial Strain MIC (µM) Biofilm Reduction (%)
Staphylococcus aureus6.2561.34
Pseudomonas aeruginosa12.556.74

Anticancer Activity

The anticancer properties of thiazolidinone derivatives have also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against lung, renal, and liver cancer cell lines, showing significant selectivity towards cancer cells compared to normal cells .

The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription .
  • Cell Signaling Pathways : Thiazolidinones may also affect cell signaling pathways involved in apoptosis and cell proliferation, contributing to their anticancer effects.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus, demonstrating superior activity compared to conventional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of the compound in glioblastoma cell lines, revealing an IC50 value significantly lower than standard chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, and how are intermediates validated?

A multi-step synthesis typically involves:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with 4-nitroaniline to form a Schiff base.
  • Step 2 : Cyclization with mercaptoacetic acid in toluene under Dean-Stark conditions to remove water, yielding the thiazolidinone core .
  • Validation : Intermediate purity is confirmed via TLC and melting point analysis. Final product structure is validated using 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1700 cm1 ^{-1}) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • Spectroscopy :
    • FT-IR : Confirms carbonyl (C=O) and nitro (NO2_2) groups.
    • 13C^{13}C-NMR : Assigns sp2^2-hybridized carbons (e.g., thiazolidinone C4=O at ~165 ppm) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths (e.g., C–S: 1.75–1.82 Å) and dihedral angles (e.g., 85.2° between thiazolidinone and nitrophenyl planes) .
    • Software: SHELX for structure solution, ORTEP-3 for visualization .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, nitro) influence the compound’s reactivity and intermolecular interactions?

  • Methoxy Group :
    • Electron-donating effect stabilizes the thiazolidinone ring via resonance, reducing electrophilicity at C4=O.
    • Enhances solubility in polar solvents (e.g., acetone), critical for crystallization .
  • Nitro Group :
    • Electron-withdrawing effect increases hydrogen-bonding capacity (e.g., C–H···O interactions with O atoms).
    • Contributes to planarity in the crystal lattice, as seen in dihedral angles <10° between nitro-substituted aryl and thiadiazole rings .
  • Interactions :
    • Intramolecular C–H···S and intermolecular C–H···O bonds stabilize the crystal structure (e.g., S···H distances: 2.35–2.61 Å) .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?

  • DFT Applications :
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets, correlating with SC-XRD data (RMSD <0.02 Å) .
    • Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps (~3.5 eV), indicating potential charge-transfer interactions relevant to bioactivity .
  • SAR Insights :
    • Modifying the nitro group’s position (e.g., from para to meta) reduces planarity, altering π-π stacking and solubility .

Q. How are data contradictions in crystallographic refinement resolved (e.g., disordered atoms, twinning)?

  • Disorder Handling :
    • Use SHELXL’s PART instruction to model split positions for atoms with occupancy <1.0 (e.g., rotating methoxy groups) .
    • Apply ISOR restraints to anisotropic displacement parameters (ADPs) for nitro groups .
  • Twinning :
    • For non-merohedral twinning, refine using TWIN/BASF commands in SHELXL, with HKLF5 format for scaled data .
    • Validate via Rint_{\text{int}} (<0.05) and merging statistics .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Reference
Space groupP11
a, b, c (Å)7.24, 9.13, 14.46
R1_1/wR2_20.068/0.212
Dihedral angle (A/B)85.2°
H-bond distance (C–H···O)2.51 Å

Q. Table 2. Synthetic Optimization Variables

VariableImpact on YieldReference
Solvent (toluene vs. DMF)78% vs. 62%
Reaction time (6h vs. 12h)65% vs. 81%
Temperature (80°C vs. 100°C)Crystallinity improvement

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